4-Cyclopropoxy-N1,N2-dimethylbenzene-1,2-diamine
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Overview
Description
4-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, along with two dimethylamine groups at the 1 and 2 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE typically involves the following steps:
Formation of the Benzene Ring: The benzene ring is first functionalized with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the cyclopropoxy group.
Dimethylation: The final step involves the dimethylation of the amine groups at the 1 and 2 positions of the benzene ring. This can be achieved using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies to investigate enzyme-substrate interactions or receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopentyloxy)-1-N,1-N-dimethylbenzene-1,2-diamine: This compound has a cyclopentyloxy group instead of a cyclopropoxy group.
4-CYCLOPROPOXY-N1-METHYLBENZENE-1,2-DIAMINE: This compound has a single methyl group on the nitrogen atom.
Uniqueness
4-CYCLOPROPOXY-1-N,2-N-DIMETHYLBENZENE-1,2-DIAMINE is unique due to the presence of both cyclopropoxy and dimethylamine groups on the benzene ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H16N2O/c1-12-10-6-5-9(7-11(10)13-2)14-8-3-4-8/h5-8,12-13H,3-4H2,1-2H3 |
InChI Key |
POSMVNZRNCYBPW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2CC2)NC |
Origin of Product |
United States |
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